molecular formula C13H20N2OS B5252193 5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide

5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B5252193
M. Wt: 252.38 g/mol
InChI Key: MCKLJGPFVKTRCD-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its stability and aromatic properties. The compound’s structure includes a thiophene ring substituted with a carboxamide group and a piperidine moiety, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as piperidine, under suitable conditions.

    Final Assembly: The final step involves the coupling of the piperidine moiety with the thiophene ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar chemical properties.

    N-(2-piperidin-1-yl)ethylthiophene-3-carboxamide: Lacks the methyl group but shares the core structure.

    5-methylthiophene-3-carboxamide: Lacks the piperidine moiety but retains the thiophene and carboxamide groups.

Uniqueness

5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of both the piperidine and thiophene moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

5-methyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-11-9-12(10-17-11)13(16)14-5-8-15-6-3-2-4-7-15/h9-10H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKLJGPFVKTRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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